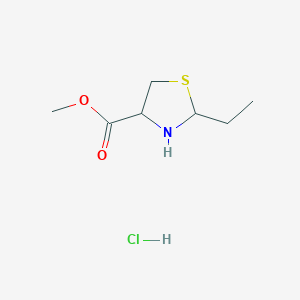
Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride
Übersicht
Beschreibung
“Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride” is a cyclic secondary amino acid derivative . The thiazolidine-2-carboxylic acid (Thz) moiety can exhibit ACE (angiotensin converting enzyme) inhibitor activity in vivo .
Synthesis Analysis
The synthesis of thiazolidine derivatives has been explored to develop antibody-drug conjugates, as a protecting group for N-terminal cysteines, and for developing cyclic peptides . The most common approach is the preparation of aldehydes having a labile ester in the proximity such that the thiazolidine product . The reaction kinetics between 1,2-aminothiols and aldehydes under physiological conditions afford a thiazolidine product that remains stable and does not require any catalyst .Molecular Structure Analysis
The structure of “Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride” is a thiazolidine ring structure . The species underwent rapid interconversion with the change in pD, confirming that the structure observed at pD 7.4 is indeed a thiazolidine ring structure .Chemical Reactions Analysis
The orthogonal condensation reaction between 1,2-aminothiols and aldehydes to form thiazolidine is an interesting bio-conjugation reaction . The reaction requires acidic pH and a long reaction time, and the thiazolidine product is prone to undergo hydrolysis under physiological conditions .Wissenschaftliche Forschungsanwendungen
Synthesis of Bioactive Molecules
Thiazolidine derivatives, including Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride, are pivotal in the synthesis of bioactive molecules. They serve as key intermediates in the production of compounds with diverse therapeutic properties . The presence of sulfur in the thiazolidine ring enhances pharmacological properties, making it a valuable scaffold for developing new drug candidates.
Anticancer Agents
Recent studies have highlighted the potential of thiazolidine derivatives as anticancer agents. The unique structure of Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride allows for the development of novel compounds that can act as multi-target enzyme inhibitors, offering a new avenue for cancer treatment .
Antimicrobial Applications
The antimicrobial properties of thiazolidine derivatives are well-documented. Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride can be utilized to create compounds that combat a variety of bacterial and fungal infections, addressing the growing concern of antibiotic resistance .
Neuroprotective Therapies
Thiazolidine compounds have shown neuroprotective effects, which can be harnessed in the treatment of neurodegenerative diseases. Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride could play a role in the synthesis of drugs aimed at protecting nerve cells from damage or degeneration .
Anti-inflammatory Drugs
The anti-inflammatory activity of thiazolidine derivatives makes them suitable for the development of new anti-inflammatory drugs. Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride can be used to synthesize compounds that reduce inflammation and could be beneficial in treating conditions like arthritis .
Antioxidant Properties
Thiazolidine derivatives are known for their antioxidant properties. Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride could be used in creating antioxidants that help in neutralizing free radicals, potentially reducing oxidative stress and preventing chronic diseases .
Probe Design for Biological Studies
Due to their diverse therapeutic and pharmaceutical activity, thiazolidine derivatives are used in probe design for biological studies. Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride can be incorporated into probes that help in understanding biological processes and disease mechanisms .
Safety And Hazards
Zukünftige Richtungen
Thiazolidine motifs are very intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . They show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity and so on . This diversity in the biological response makes it a highly prized moiety . Based on literature studies, various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis and green chemistry have been employed to improve their selectivity, purity, product yield and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates .
Eigenschaften
IUPAC Name |
methyl 2-ethyl-1,3-thiazolidine-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S.ClH/c1-3-6-8-5(4-11-6)7(9)10-2;/h5-6,8H,3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OERCNSXRMPUVGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1NC(CS1)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[5-Chloro-4-(difluoromethyl)pyridin-2-yl]piperazine](/img/structure/B1458176.png)




![1,7-Diaza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester oxalate](/img/structure/B1458185.png)

![N,3-bis(3-fluorophenyl)-5-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B1458187.png)



